molecular formula C14H12ClN3OS B2922604 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine CAS No. 241132-51-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine

Cat. No.: B2922604
CAS No.: 241132-51-4
M. Wt: 305.78
InChI Key: MFAVDTYTQBEACU-CXUHLZMHSA-N
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Description

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 4-methoxyphenylmethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It serves as a potential inhibitor or modulator in biological assays, aiding in the study of enzyme activities and cellular processes.

Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound in drug discovery for various diseases.

Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline

  • N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]hydroxylamine

Uniqueness: N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic core makes it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-11-4-2-10(3-5-11)8-16-9-12-13(15)17-14-18(12)6-7-20-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVDTYTQBEACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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